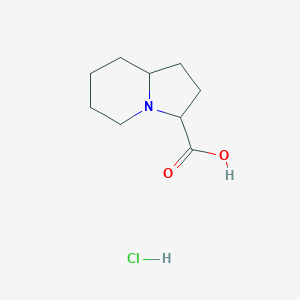

Octahydroindolizine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h7-8H,1-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOMFAPNKKTGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-anisidine with sodium nitrite and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . This process results in the formation of the Japp–Klingmann azo-ester intermediate, which undergoes further cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Bioactive Compound Synthesis

Octahydroindolizine-3-carboxylic acid hydrochloride serves as an intermediate in synthesizing bioactive compounds. Its structure allows for modifications that can lead to various pharmacological activities, making it a valuable precursor in drug discovery efforts.

Therapeutic Potential

Research indicates that compounds derived from octahydroindolizine structures exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, studies have shown that derivatives of octahydroindolizine can interact with specific biological targets, potentially influencing metabolic pathways and enzyme activities.

Chemical Research

Synthetic Applications

The compound is utilized in synthetic organic chemistry for constructing complex molecular architectures. Its reactivity can be harnessed to develop new materials or modify existing compounds for enhanced functionality.

Catalysis Studies

Recent investigations have focused on the catalytic properties of octahydroindolizine derivatives in various reactions, including enantioselective processes. The unique bicyclic framework can stabilize transition states, leading to improved yields and selectivity in chemical reactions.

Case Study 1: Synthesis of Bioactive Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives from this compound. Researchers modified the carboxylic acid group to enhance solubility and bioavailability. The resulting compounds demonstrated significant activity against cancer cell lines, indicating their potential as anticancer agents.

Case Study 2: Catalytic Properties

In a recent publication in Organic Letters, researchers examined the use of octahydroindolizine derivatives as catalysts in Mannich-type reactions. The study highlighted the efficiency of these compounds in promoting reactions with high enantioselectivity, showcasing their utility in asymmetric synthesis.

Mechanism of Action

the indolizine core structure is known to interact with various biological targets, potentially exhibiting antibacterial and anticancer properties. The compound’s effects are likely mediated through interactions with specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Biological Activity

Octahydroindolizine-3-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its diverse biological properties. The compound can be represented as follows:

- Molecular Formula : C₈H₁₃ClN

- Molecular Weight : 159.65 g/mol

This compound is a derivative of indolizine, a class of compounds known for various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of indolizine possess significant anticancer activity. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Antiviral Activity : The compound's structural features may also confer antiviral properties. Research on related indolizine derivatives has highlighted their ability to inhibit viral replication, particularly in the context of influenza and hepatitis C viruses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication. For example, indolizine derivatives often target proteases and polymerases critical for viral life cycles .

- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer progression .

Case Studies

Several studies have explored the biological activity of octahydroindolizine derivatives:

- Study on Anticancer Activity : A recent study evaluated a series of indolizine derivatives, including this compound, against multiple cancer cell lines (MCF-7, A549). The results indicated notable cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting significant potential for further development as anticancer agents .

- Antiviral Efficacy Assessment : Another investigation focused on the antiviral properties of related compounds against HCV. The study reported that certain derivatives exhibited potent inhibitory effects on HCV replication, with IC50 values lower than those observed for standard antiviral drugs .

Data Tables

| Activity Type | IC50 Values (µM) | Cell Lines/Pathogens Tested |

|---|---|---|

| Anticancer | 10 - 30 | MCF-7, A549 |

| Antiviral | < 5 | HCV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.